molecular formula C20H16N2O4 B5750352 (E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

(E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B5750352
M. Wt: 348.4 g/mol
InChI Key: HRXQMJQSYKUKOT-ACCUITESSA-N
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Description

(E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to a phenyl ring using reagents like nitric acid and sulfuric acid.

    Formation of the Enamide: The final step involves the formation of the enamide linkage through a condensation reaction between an amine and an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:

    Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide: shares structural similarities with other enamides and furan-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-14-6-8-15(9-7-14)21-20(23)13-11-16-10-12-19(26-16)17-4-2-3-5-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXQMJQSYKUKOT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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